molecular formula C10H20O2 B139006 4-Hydroxymenthol CAS No. 140924-72-7

4-Hydroxymenthol

Cat. No. B139006
M. Wt: 172.26 g/mol
InChI Key: OOJJEXXELQNXDL-GUBZILKMSA-N
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Description

4-Hydroxymenthol is a chemical compound with the formula C10H20O2 . It is a derivative of menthol and contains a hydroxymethyl group . The molecular weight of 4-Hydroxymenthol is 172.2646 .


Synthesis Analysis

The synthesis of 4-Hydroxymenthol and its derivatives has been studied in various contexts. For instance, the pyrolysis of [4-(hydroxymethyl)phenoxymethyl]polystyrene (Wang) resin was studied using dynamic simultaneous thermogravimetric analysis (TGA) and derivative thermogravimetry techniques .


Molecular Structure Analysis

The molecular structure of 4-Hydroxymenthol consists of 10 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChIKey for 4-Hydroxymenthol is OOJJEXXELQNXDL-OPRDCNLKSA-N .


Chemical Reactions Analysis

The chemical reactions involving 4-Hydroxymenthol have been studied in various contexts. For example, the pyrolysis of [4-(hydroxymethyl)phenoxymethyl]polystyrene (Wang) resin was studied, and it was found that the resin is used as the most commonly polymer supports in peptide synthesis . Another study discussed the process optimization with acid functionalised activated carbon derived from corncob for production of 4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane and 5-hydroxy-2,2-dimethyl-1,3-dioxane .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxymenthol include a molecular weight of 172.2646 and various temperature-dependent properties . More specific properties such as ΔfG°, ΔfH° gas, Δfus H°, Δvap H°, log 10 WS, and logP oct/wat are also available .

Scientific Research Applications

1. Biotechnological Applications in Various Industries

4-Hydroxybenzoic acid (4-HBA), a derivative closely related to 4-Hydroxymenthol, has emerged as a promising intermediate for the production of value-added bioproducts. These bioproducts find applications in a range of industries including food, cosmetics, and pharmacy. Advanced biosynthetic techniques and metabolic engineering approaches are being utilized to enhance the production of 4-HBA and its derivatives for industrial applications (Wang et al., 2018).

2. Chemical Analysis and Food Quality Control

4-Hydroxy-2-nonenal (HNE), another compound structurally similar to 4-Hydroxymenthol, has been studied for its application in the chemical analysis and food quality control. Recent developments in analytical methods have allowed 4-HNE to be used as a clinically applicable marker of lipid peroxidation and a standardized parameter in food quality control (Zanardi et al., 2002).

3. Understanding Biological and Physiological Processes

Research on 4-Hydroxyisoleucine, a compound analogous to 4-Hydroxymenthol, has shown its broad pharmacological effects such as anti-hyperglycemia and improvement in insulin resistance. This highlights the potential role of similar hydroxy compounds in understanding various biological and physiological processes (Fen, 2014).

4. Potential in Drug Delivery Systems

Studies involving 4-Hydroxy Tamoxifen, closely related to 4-Hydroxymenthol, indicate its potential use in localized drug delivery systems, particularly for treating breast cancer. This suggests a possibility for similar applications of 4-Hydroxymenthol in targeted drug delivery (Alsharif et al., 2017).

5. Lipid Peroxidation and Oxidative Stress Analysis

4-Hydroxynonenal, a lipid peroxidation product similar to 4-Hydroxymenthol, has been extensively used in studying oxidative stress and lipid peroxidation in various biological samples. This research is critical for understanding cellular damage mechanisms and developing therapeutic interventions (Siems & Grune, 2003).

Future Directions

The future directions in the study of 4-Hydroxymenthol and its derivatives could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, one study discussed the role of additives in modifying the crystallization behaviors of 4-(hydroxymethyl) benzoic acid . Another study synthesized a series of thiomorpholine and cinnamyl alcohol derivatives, conjugated with cinnamic acid-containing moieties, such as ferulic acid, sinapic acid, and 3,4-dimethoxycinnamic acid, and tested them for their antioxidant, anti-inflammatory, and hypolipidemic properties .

properties

IUPAC Name

(1S,2S,4S)-4-methyl-1-propan-2-ylcyclohexane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-7(2)10(12)5-4-8(3)6-9(10)11/h7-9,11-12H,4-6H2,1-3H3/t8-,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJJEXXELQNXDL-GUBZILKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)O)(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@]([C@H](C1)O)(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxymenthol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
T Suga, T Shishibori, T Matsuura - The Journal of Organic …, 1967 - ACS Publications
… On reduction with lithium aluminum hydride, 3 gave (+)-¿rans-4-hydroxyneomenthol (2)1 and (+)cfs-4-hydroxymenthol (4),8 and 6 yielded a glycol (7) (mp 93-94) and (— )-irans-4-…
Number of citations: 21 pubs.acs.org
Y Asakawa, H Takahashi, M Toyota, Y Noma - Phytochemistry, 1991 - Elsevier
… Aspergillus cellulosae IF0 17 is an interesting species because it biotransformed 1 to 4-hydroxymenthol (8) predominantly. The formation of 8 is also observed in A. cellulosae IF0 4040 …
Number of citations: 64 www.sciencedirect.com
W TAGAKI, T MITSUI - The Journal of Organic Chemistry, 1960 - ACS Publications
Two isomeric p-menthane-3, 4-diols,(+)-as-4-hydroxymenthol (Via) and (—)-iraras-4-hydroxyneoisomenthol (VIb), were prepared by lithium aluminum hydride reduction of two isomeric …
Number of citations: 11 pubs.acs.org
FX Garneau, G Collin, H Gagnon - Am. J. Essent. Oils Nat. Prod, 2014 - academia.edu
… To our knowledge, unless it is formed during the distillation process, this is the first mention of 4-hydroxymenthol identified as a natural product. The MS of 4-neoisomenthol is available …
Number of citations: 19 www.academia.edu
C Paris, P Alexandre - Journal of Chromatographic Science, 1972 - academic.oup.com
In GC, according to Kovats, there is a correlation between the retention increment—which is defined as the difference between retention indices obtained on a polar and a nonpolar …
Number of citations: 12 academic.oup.com
S Sasaki, Y Itagaki, H Abe, K Nakanishi… - Organic Mass …, 1968 - Wiley Online Library
… and C,-C, bond cleavages of l-hydroxycarvomenthol and 4-hydroxymenthol, respectively, which are analogous to the C,-C, bond cleavage in cyclohexane-l,2-diol and the C2-C3 bond …
KB Borges, WDS Borges, MT Pupo… - Journal of Pharmaceutical …, 2008 - Elsevier
The purpose of this study was to develop a method for the stereoselective analysis of thioridazine-2-sulfoxide (THD-2-SO) and thioridazine-5-sulfoxide (THD-5-SO) in culture medium …
Number of citations: 64 www.sciencedirect.com
JCR Demyttenaere - Studies in natural products chemistry, 2001 - Elsevier
In recent years, the flavour market has undergone a tremendous ‘back-to-nature’ demand, which is illustrated by the consumers' preference for ‘natural’ flavouring substances instead of …
Number of citations: 50 www.sciencedirect.com
T Suga, T Shishibori, T Matsuura - Bulletin of the Chemical Society of …, 1964 - journal.csj.jp
The conformational analysis of (+)-p-menthane-3,4-diol, which had been obtained by the hydroxylation of (+)-p-menth-3-ene with performic acid in the presence of water, has been …
Number of citations: 9 www.journal.csj.jp
KG Holden, LR Fare, JR Valenta - The Journal of Organic …, 1967 - ACS Publications
… On reduction with lithium aluminum hydride, 3 gave (+)-¿rans-4-hydroxyneomenthol (2)1 and (+)cfs-4-hydroxymenthol (4),8 and 6 yielded a glycol (7) (mp 93-94) and (— )-irans-4-…
Number of citations: 2 pubs.acs.org

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